

An In-depth Technical Guide to the Chemical Properties of (R)-FTY720-P

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Compound of Interest		
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This technical guide provides a comprehensive overview of the chemical properties of (R)-FTY720-P, a phosphorylated derivative of the immunomodulatory drug FTY720 (Fingolimod). While the (S)-enantiomer is the biologically active form that potently modulates sphingosine-1-phosphate (S1P) receptors, understanding the characteristics of the (R)-enantiomer is crucial for comprehensive research and development. This document details its chemical structure, physicochemical properties, and the experimental methodologies used for its characterization and study.

Chemical and Physical Properties

(R)-FTY720-P, the (R)-enantiomer of FTY720-phosphate, is not formed in vivo.[1] It serves as an important tool in research to understand the stereospecific interactions of its active counterpart, (S)-FTY720-P, with its biological targets.



Property	Value	Reference
Formal Name	(2R)-amino-2-[2-(4- octylphenyl)ethyl]-1- (dihydrogen phosphate)-1,3- propanediol	[1]
CAS Number	402616-23-3	[1]
Molecular Formula	C19H34NO5P	[1][2]
Formula Weight	387.5 g/mol	[1][2]
Purity	≥98%	[1][2]
Formulation	A crystalline solid	[1]
Solubility	Chloroform: 0.5 mg/ml	[1]
InChI Key	LRFKWQGGENFBFO- LJQANCHMSA-N	[1]
SMILES	CCCCCCCc1ccc(cc1)CC INVALID-LINK(CO)COP(=O) (O)O	[1]

Mechanism of Action and Biological Activity

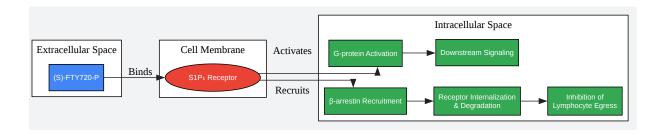
FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinases, primarily sphingosine kinase 2 (SphK2), to its active form, FTY720-phosphate.[3][4] The biologically active (S)-FTY720-phosphate is a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[3] This agonism leads to the internalization and degradation of S1P1 receptors on lymphocytes, which in turn inhibits their egress from lymph nodes, resulting in a reversible lymphopenia.[3][5] This sequestration of lymphocytes is the primary mechanism behind the immunosuppressive effects of FTY720.[5] The (R)-isomer of FTY720-phosphate binds to S1P receptors with 5 to 130-fold lower affinity compared to the (S)-isomer.[1]

Signaling Pathways

The binding of (S)-FTY720-P to S1P receptors initiates a cascade of intracellular signaling events. The initial agonism leads to the activation of G-proteins, which in turn modulate various



downstream effectors. A key event is the recruitment of β -arrestin, which mediates receptor internalization and desensitization.



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Figure 1: Simplified signaling pathway of (S)-FTY720-P at the S1P₁ receptor.

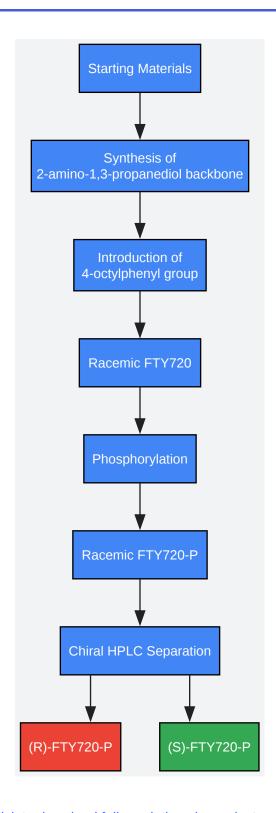
Experimental Protocols

Detailed methodologies are essential for the accurate characterization and evaluation of (R)-FTY720-P and its enantiomer. Below are summaries of key experimental protocols.

Synthesis and Purification

The synthesis of FTY720 and its phosphorylated derivatives can be achieved through various organic chemistry routes. A common strategy involves the construction of the 2-amino-1,3-propanediol backbone followed by the introduction of the octylphenyl tail and subsequent phosphorylation. Chiral separation of the (R) and (S) enantiomers is typically performed using chiral High-Performance Liquid Chromatography (HPLC).





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Figure 2: General workflow for the synthesis and purification of FTY720-P enantiomers.

Chiral HPLC Separation Protocol: A general approach for chiral HPLC involves using a chiral stationary phase (CSP). The choice of CSP and mobile phase is critical for achieving good



separation of the enantiomers.

- Column: A chiral column, such as one based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD), is commonly used.
- Mobile Phase: A mixture of n-hexane and an alcohol like 2-propanol or ethanol is often employed. For basic compounds like FTY720-P, a small amount of an amine modifier (e.g., 0.1% diethylamine) is added to the mobile phase to improve peak shape.
- Detection: UV detection is typically used.
- Flow Rate: A flow rate of around 1 mL/min is common.

Biological Assays

S1P Receptor Binding Assay: This assay measures the affinity of (R)-FTY720-P for S1P receptors. A competitive binding assay using a radiolabeled ligand, such as [32P]S1P, is a common method.[6]

- Preparation: Membranes from cells overexpressing a specific S1P receptor subtype are prepared.
- Incubation: The membranes are incubated with a fixed concentration of [32P]S1P and varying concentrations of unlabeled (R)-FTY720-P.
- Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.
- Detection: The radioactivity retained on the filter is measured using a scintillation counter.
- Analysis: The concentration of (R)-FTY720-P that inhibits 50% of the specific binding of [32P]S1P (IC₅₀) is determined.

Sphingosine Kinase (SphK) Assay: This assay determines if (R)-FTY720 can be phosphorylated by SphK.

 Reaction Mixture: The assay is typically performed using purified recombinant SphK1 or SphK2, [γ-³²P]ATP, and the substrate (sphingosine or FTY720).[3]



- Incubation: The reaction is incubated at 37°C for a specific time.
- Extraction: The reaction is stopped, and the lipids are extracted.
- Separation: The phosphorylated product ([32P]S1P or [32P]FTY720-P) is separated from unreacted [y-32P]ATP by thin-layer chromatography (TLC).
- Detection: The amount of radioactivity in the spot corresponding to the phosphorylated product is quantified.

S1P₁ Receptor Internalization Assay: This assay assesses the ability of (R)-FTY720-P to induce the internalization of the S1P₁ receptor.

- Cell Culture: Cells stably expressing a tagged S1P₁ receptor (e.g., with GFP or HA) are used.
- Treatment: The cells are treated with (R)-FTY720-P for a specific time.
- Staining (for HA-tagged receptors): The cells are stained with an antibody against the tag to label the surface receptors.
- Detection: The amount of surface receptor is quantified using flow cytometry or fluorescence microscopy. A decrease in surface fluorescence indicates receptor internalization.[7]

GTPyS Binding Assay: This functional assay measures the activation of G-proteins coupled to S1P receptors upon agonist binding.

- Preparation: Cell membranes expressing the S1P receptor of interest are prepared.
- Incubation: The membranes are incubated with the agonist ((R)-FTY720-P) and [35S]GTPγS, a non-hydrolyzable GTP analog.
- Separation: The membranes with bound [35S]GTPyS are captured on a filter plate.
- Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting. An increase in binding indicates G-protein activation.[8]



 β -Arrestin Recruitment Assay: This assay measures the recruitment of β -arrestin to the S1P receptor upon agonist stimulation, a key step in receptor desensitization and internalization.

- Assay System: A common method is the PathHunter® β-arrestin assay, which uses enzyme fragment complementation. Cells are engineered to express the S1P receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementing fragment.
- Treatment: The cells are treated with the agonist ((R)-FTY720-P).
- Detection: Upon agonist-induced β-arrestin recruitment, the enzyme fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. The signal is measured with a luminometer.[9][10]

Figure 3: Overview of key in vitro assays for characterizing (R)-FTY720-P.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of (R)-FTY720-P, its relationship to the biologically active (S)-enantiomer, and the experimental protocols crucial for its study. A thorough understanding of these aspects is fundamental for researchers and scientists in the field of drug development and immunology. The provided data and methodologies serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the complex pharmacology of FTY720 and its derivatives.

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